4-Pentynoic acid, 2-amino-, methyl ester
Overview
Description
Methyl 2-aminopent-4-ynoate is a chemical compound with the molecular formula C6H9NO2. It is an ester derivative of 2-aminopent-4-ynoic acid and is known for its applications in various fields of scientific research and industry. This compound is particularly interesting due to its unique structure, which includes an amino group and an alkyne group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminopent-4-ynoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-aminopent-4-ynoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out at 0°C and then refluxed for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of methyl 2-aminopent-4-ynoate often involves bulk synthesis techniques. These methods may include continuous flow reactors and other advanced technologies to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions is crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminopent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Methyl 2-aminopent-4-ynoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: Methyl 2-aminopent-4-ynoate is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-aminopent-4-ynoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminobut-3-ynoate
- Methyl 2-aminohex-4-ynoate
- Ethyl 2-aminopent-4-ynoate
Uniqueness
Methyl 2-aminopent-4-ynoate is unique due to its specific combination of an amino group and an alkyne group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct reactivity and versatility .
Properties
IUPAC Name |
methyl 2-aminopent-4-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQXMDDXHKPECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277198 | |
Record name | 4-Pentynoic acid, 2-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70837-20-6 | |
Record name | 4-Pentynoic acid, 2-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70837-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentynoic acid, 2-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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